

protocol for Wee1-IN-3 administration in xenograft models

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Compound Focus: Wee1-IN-3

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In Vivo Dosing Regimens for WEE1 Inhibitors

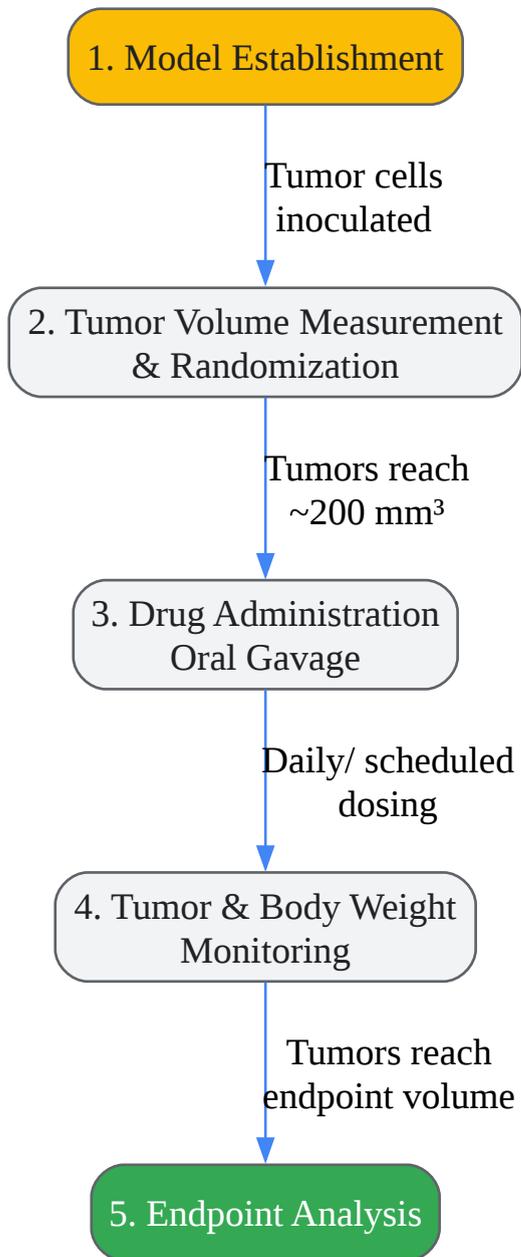
The table below summarizes key parameters from recent preclinical studies using WEE1 inhibitors in various xenograft models.

Cancer Model	Inhibitor Used	Dose & Frequency	Administration Route	Treatment Duration	Reported Efficacy
Triple-Negative Breast Cancer (PDX) [1]	AZD1775 (adavosertib)	30 mg/kg	Oral gavage	Not specified	Significant tumor growth suppression
Glioblastoma (PDX) [2]	MK-1775	75 mg/kg (long-term) or 100 mg/kg (short-term)	Oral gavage	Twice daily (Mon-Fri), once daily (weekends)	1.74-fold increase in survival (long-term)
Acute Myeloid Leukemia [3]	MK1775	40 mg/kg, twice daily	Oral gavage	2 consecutive days per week, for 3 weeks	Synergistic effect with TKI therapy

Cancer Model	Inhibitor Used	Dose & Frequency	Administration Route	Treatment Duration	Reported Efficacy
Ovarian Cancer (In vivo combo study) [4]	Adavosertib	75 mg/kg, twice daily	Oral gavage	2 consecutive days per week, for 3 weeks	Significant in vivo growth inhibition

Detailed Experimental Workflow

A typical in vivo efficacy study involves several key stages, from model establishment to data analysis. The diagram below outlines this general workflow, which is adaptable based on specific research questions.



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Supporting In Vitro Protocol

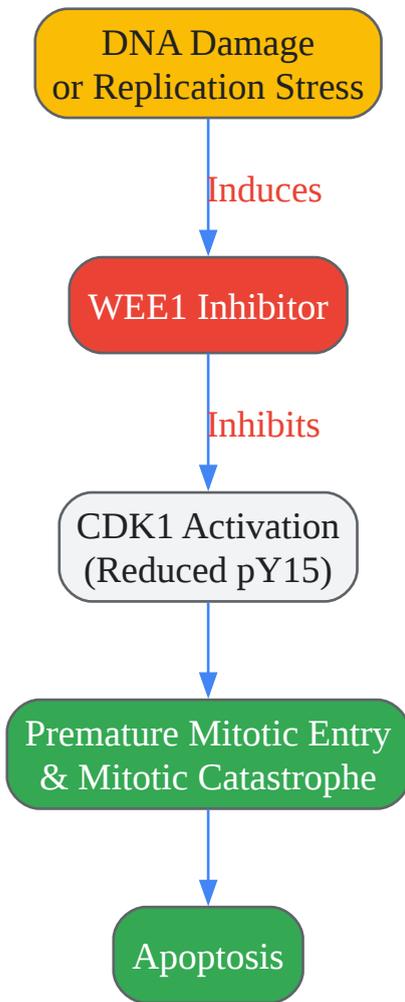
Before in vivo studies, in vitro assays are crucial for determining drug sensitivity. The CellTiter-Glo 3D cell viability assay is a standard method used for patient-derived organoids (PDOs) and other 3D models [1].

- **Key Steps:**

- **Cell Seeding:** Plate cells or organoids into a white-walled, tissue-culture-treated 384-well assay plate.
- **Drug Treatment:** Treat with a serial dilution of the WEE1 inhibitor. A typical high-throughput screening (HTS) system tests a range of concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).
- **Incubation:** Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C with 5% CO₂.
- **Viability Assay:** Add an equal volume of CellTiter-Glo 3D Reagent to each well. Protect the plate from light and shake on an orbital shaker for 5 minutes to induce cell lysis.
- **Signal Stabilization:** Allow the plate to incubate at room temperature for 25 minutes to stabilize the luminescent signal.
- **Measurement:** Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.

Mechanism of Action and Biomarker Analysis

WEE1 kinase is a key regulator of the G2/M cell cycle checkpoint. Its inhibition leads to unscheduled mitotic entry and cell death, especially in cancer cells with underlying replication stress or DNA damage [5] [6]. The following diagram illustrates this core mechanism and suggests key biomarkers for your analysis.



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- **Recommended Biomarker Analysis:**

- **Western Blot:** Assess key proteins like **phospho-CDK1 (Tyr15)**, total CDK1, **phospho-H2AX (Ser139, γH2AX)** as a marker of DNA damage, and **cleaved caspase-3** or **cleaved PARP** for apoptosis confirmation [1] [5] [6].
- **Immunohistochemistry (IHC):** Validate signaling changes and DNA damage (e.g., γH2AX) in formalin-fixed paraffin-embedded (FFPE) tumor tissues from the xenograft models [1] [2].
- **Flow Cytometry:** Analyze cell cycle distribution, typically showing an abrogation of G2/M arrest and an increase in sub-G1 population (indicative of cell death) [5] [4].

Important Considerations for Your Protocol

- **Strain and Housing:** The studies commonly use immunodeficient mice such as **NOD.Cg-Prkdcscid Il2rgtm1wjl/SzJ (NSG)** or athymic nude mice to host human xenografts [1] [2].

- **Formulation:** The specific formulation for oral gavage (e.g., vehicle of 0.5% methoxycellulose) is critical for proper dissolution and bioavailability [2].
- **Combination Therapy:** WEE1 inhibitors show strong synergy with DNA-damaging agents (like cytarabine [7]), other targeted therapies (like KRAS G12C [8] or FLT3 inhibitors [3]), and immunotherapy [9]. Your protocol should be adjusted accordingly for combination studies.

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